![molecular formula C13H25N5O5 B12106353 2-{2-[(Tert-butoxycarbonyl)amino]acetamido}-5-carbamimidamidopentanoic acid](/img/structure/B12106353.png)
2-{2-[(Tert-butoxycarbonyl)amino]acetamido}-5-carbamimidamidopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-butoxycarbonyl-glycyl-arginine is a peptide derivative commonly used in peptide synthesis. It is composed of three amino acids: glycine , arginine , and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is used to protect the amino group of arginine during peptide synthesis, preventing unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butoxycarbonyl-glycyl-arginine typically involves the following steps:
Protection of Arginine: The amino group of arginine is protected using (Boc2O) in the presence of a base such as .
Industrial Production Methods
In industrial settings, the synthesis of tert-butoxycarbonyl-glycyl-arginine is often carried out using automated peptide synthesizers. These machines allow for precise control over reaction conditions and can handle large-scale production efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butoxycarbonyl-glycyl-arginine: undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DCC or DIC in the presence of DMAP.
Major Products Formed
Deprotection: Removal of the Boc group yields glycyl-arginine .
Coupling: Formation of longer peptide chains.
Applications De Recherche Scientifique
tert-butoxycarbonyl-glycyl-arginine: is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein-protein interactions.
Mécanisme D'action
The primary function of tert-butoxycarbonyl-glycyl-arginine is to serve as a protected intermediate in peptide synthesis. The Boc group protects the amino group of arginine, preventing unwanted side reactions during the coupling process. Once the desired peptide chain is synthesized, the Boc group is removed under acidic conditions, yielding the final peptide product .
Comparaison Avec Des Composés Similaires
tert-butoxycarbonyl-glycyl-arginine: is similar to other Boc-protected amino acids and peptides. Some similar compounds include:
tert-butoxycarbonyl-glycine: Used in peptide synthesis as a protected form of glycine.
tert-butoxycarbonyl-arginine: Used in peptide synthesis as a protected form of arginine.
Uniqueness
The uniqueness of tert-butoxycarbonyl-glycyl-arginine lies in its specific combination of glycine and arginine with a Boc protecting group, making it particularly useful in the synthesis of peptides that require these amino acids .
Propriétés
Formule moléculaire |
C13H25N5O5 |
|---|---|
Poids moléculaire |
331.37 g/mol |
Nom IUPAC |
5-(diaminomethylideneamino)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C13H25N5O5/c1-13(2,3)23-12(22)17-7-9(19)18-8(10(20)21)5-4-6-16-11(14)15/h8H,4-7H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)(H4,14,15,16) |
Clé InChI |
MJKTURRULDXYQX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


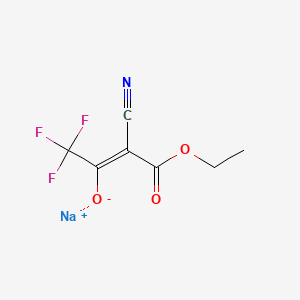



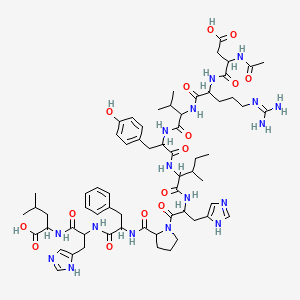
![2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol](/img/structure/B12106287.png)
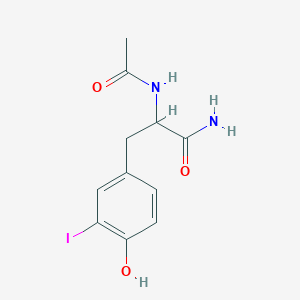
![2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B12106293.png)
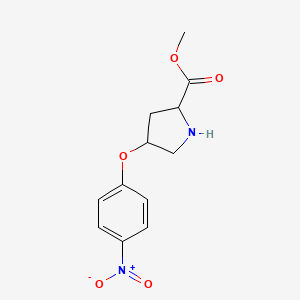

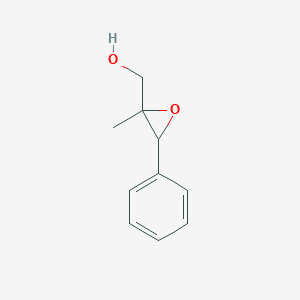

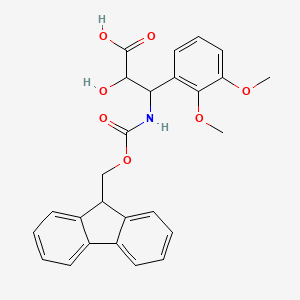
![N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline](/img/structure/B12106356.png)
